Cyclobutyl(3-methoxyphenyl)methanamine
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Overview
Description
Cyclobutyl(3-methoxyphenyl)methanamine is a chemical compound with the molecular formula C12H17NO. It is characterized by a cyclobutyl group attached to a methoxyphenyl group via a methanamine linkage. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(3-methoxyphenyl)methanone, while reduction may produce cyclobutyl(3-methoxyphenyl)methanol .
Scientific Research Applications
Cyclobutyl(3-methoxyphenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclobutyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Cyclobutyl(3-methoxyphenyl)methanamine can be compared with other similar compounds, such as:
Cyclobutyl(4-methoxyphenyl)methanamine: This compound has a similar structure but with the methoxy group positioned at the 4th carbon instead of the 3rd carbon.
Cyclobutyl(3-methoxyphenyl)methanol:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
cyclobutyl-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9/h3,6-9,12H,2,4-5,13H2,1H3 |
InChI Key |
KKWURVVMWJDCFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCC2)N |
Origin of Product |
United States |
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